N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzylidene and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 3-bromobenzaldehyde with 4-(4-methylbenzyl)-1-piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar condensation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromobenzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N-(3-Fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N-(3-Iodobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Uniqueness
N-(3-Bromobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also participate in halogen bonding, which can be advantageous in drug design and material science applications.
Properties
Molecular Formula |
C19H22BrN3 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(E)-1-(3-bromophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C19H22BrN3/c1-16-5-7-17(8-6-16)15-22-9-11-23(12-10-22)21-14-18-3-2-4-19(20)13-18/h2-8,13-14H,9-12,15H2,1H3/b21-14+ |
InChI Key |
IIEOAQAMKHLNTE-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.